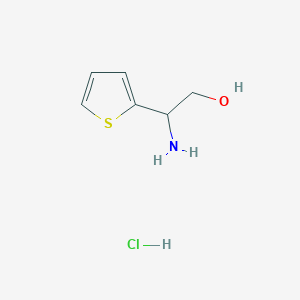
3-(4-Propylpiperazin-1-yl)propan-1-amine trihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Propylpiperazin-1-yl)propan-1-amine trihydrochloride is a chemical compound with the molecular formula C10H23N3·3HCl It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Propylpiperazin-1-yl)propan-1-amine trihydrochloride typically involves the reaction of 4-propylpiperazine with 3-chloropropan-1-amine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, with the addition of a base like sodium hydroxide to facilitate the reaction. The product is then purified through crystallization or chromatography to obtain the trihydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The reaction mixture is then subjected to various purification steps, including filtration, distillation, and recrystallization, to ensure the final product meets the required purity standards.
Analyse Des Réactions Chimiques
Types of Reactions
3-(4-Propylpiperazin-1-yl)propan-1-amine trihydrochloride can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: The major products are typically carboxylic acids or ketones.
Reduction: The major products are usually amines or alcohols.
Substitution: The major products depend on the substituent introduced, such as alkylamines or alkyl ethers.
Applications De Recherche Scientifique
3-(4-Propylpiperazin-1-yl)propan-1-amine trihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is used in studies involving neurotransmitter systems due to its structural similarity to certain neurotransmitters.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in various chemical processes.
Mécanisme D'action
The mechanism of action of 3-(4-Propylpiperazin-1-yl)propan-1-amine trihydrochloride involves its interaction with specific molecular targets in the body. The compound can bind to receptors in the central nervous system, modulating the activity of neurotransmitters such as serotonin and dopamine. This interaction can lead to various physiological effects, making the compound of interest in the study of neurological disorders.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(4-Methylpiperazin-1-yl)propan-1-amine
- 3-(4-Ethylpiperazin-1-yl)propan-1-amine
- 3-(4-Butylpiperazin-1-yl)propan-1-amine
Uniqueness
3-(4-Propylpiperazin-1-yl)propan-1-amine trihydrochloride is unique due to its specific propyl substitution on the piperazine ring, which can influence its binding affinity and selectivity for certain receptors. This makes it a valuable compound for research in medicinal chemistry and pharmacology.
Propriétés
IUPAC Name |
3-(4-propylpiperazin-1-yl)propan-1-amine;trihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H23N3.3ClH/c1-2-5-12-7-9-13(10-8-12)6-3-4-11;;;/h2-11H2,1H3;3*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LETGTIVRXAKCBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCN(CC1)CCCN.Cl.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H26Cl3N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3,3-Dimethyl-1-[4-[(4-methylpiperazin-1-yl)methyl]benzoyl]piperidine-2-carbonitrile](/img/structure/B2972484.png)


![1,3-Dimethyl-5-[(3-methylphenyl)methyl]-8-phenylpurino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2972487.png)



![4-butyl-N-(2-(3,5-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclohexanecarboxamide](/img/structure/B2972495.png)
![methyl 4-[({4-phenyl-5-[1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]-4H-1,2,4-triazol-3-yl}sulfanyl)methyl]phenyl ether](/img/structure/B2972496.png)

![1-[(2-Fluoro-4-nitrophenyl)methyl]-4-prop-2-ynylpiperazine](/img/structure/B2972502.png)
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,5-difluorobenzenesulfonamide](/img/structure/B2972503.png)
